16-Isovalerylgitoxin
Description
16-Isovalerylgitoxin is a cardiac glycoside derived from Digitalis species, primarily used for its inotropic and chronotropic effects in managing heart failure and atrial arrhythmias. Structurally, it consists of a steroid nucleus (cyclopentanoperhydrophenanthrene), a lactone ring at position C17, and a trisaccharide moiety (three sugar units) at position C3. The distinguishing feature is the isovaleryl ester group at position C16, which alters its pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides . Its mechanism involves inhibition of Na⁺/K⁺ ATPase, increasing intracellular Ca²⁺ concentration, thereby enhancing myocardial contractility and modulating electrical conduction .
Properties
CAS No. |
26184-94-1 |
|---|---|
Molecular Formula |
C46H72O15 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |
InChI |
InChI=1S/C46H72O15/c1-22(2)14-36(51)59-34-20-46(53)30-9-8-27-16-28(10-12-44(27,6)29(30)11-13-45(46,7)40(34)26-15-35(50)54-21-26)58-37-18-32(48)42(24(4)56-37)61-39-19-33(49)43(25(5)57-39)60-38-17-31(47)41(52)23(3)55-38/h15,22-25,27-34,37-43,47-49,52-53H,8-14,16-21H2,1-7H3/t23-,24-,25-,27-,28+,29+,30-,31+,32+,33+,34?,37+,38+,39+,40-,41-,42-,43-,44+,45-,46+/m1/s1 |
InChI Key |
WAUXRNRLQUPPMA-HHTDSMBASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC([C@H]7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)CC(C)C)O)C)C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Isovalerylgitoxin typically involves the esterification of gitoxin with isovaleric acid. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 16-Isovalerylgitoxin follows similar principles but on a larger scale. The process involves the extraction of gitoxin from Digitalis plants, followed by its esterification with isovaleric acid. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
16-Isovalerylgitoxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the glycoside or aglycone parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield deoxy derivatives.
Scientific Research Applications
16-Isovalerylgitoxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of cardiac glycosides.
Biology: Researchers use it to investigate the biological effects of cardiac glycosides on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating heart conditions.
Industry: It is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 16-Isovalerylgitoxin involves inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance the force of contraction of the heart muscle. The molecular targets include the sodium-potassium ATPase enzyme and the sodium-calcium exchanger.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Digitoxin
- Structural Differences : Lacks the hydroxyl group at C12 and the trisaccharide moiety, replaced by a single digitoxose sugar.
- Pharmacokinetics :
- Higher lipid solubility due to lack of polar hydroxyl groups, leading to prolonged half-life (~7 days) and extensive hepatic metabolism.
- Renal excretion is minimal (<15%), making it safer in renal impairment.
- Clinical Use : Preferred in patients with renal dysfunction but requires careful monitoring due to cumulative toxicity .
Digoxin
- Structural Differences : Contains a hydroxyl group at C12 and a trisaccharide (lanatoside) chain.
- Pharmacokinetics :
- Moderate lipid solubility with a half-life of 36–48 hours; 60–80% renal excretion.
- Narrow therapeutic index (0.5–2.0 ng/mL) with risks of toxicity in renal impairment.
Gitoxin
- Structural Differences : Lacks the C16 isovaleryl group, reducing lipophilicity.
- Pharmacodynamics :
- Lower potency (~30% less than 16-Isovalerylgitoxin) due to reduced membrane penetration.
- Shorter duration of action (half-life ~24 hours).
Table 1: Structural and Pharmacokinetic Comparison
| Compound | C16 Substituent | Sugar Moieties | Half-Life (h) | Renal Excretion (%) | Therapeutic Index |
|---|---|---|---|---|---|
| 16-Isovalerylgitoxin | Isovaleryl | Trisaccharide | 72–96 | 40–50 | Narrow |
| Digitoxin | None | Monosaccharide | 168 | <15 | Narrow |
| Digoxin | None | Trisaccharide | 36–48 | 60–80 | Narrow |
| Gitoxin | None | Trisaccharide | 24 | 50–60 | Moderate |
Functional Comparison with Non-Glycoside Inotropes
Beta-Adrenergic Agonists (e.g., Dobutamine)
- Mechanism : Activates β1 receptors, increasing cAMP and Ca²⁺ influx.
- Advantages : Rapid onset, useful in acute decompensation.
- Limitations : Tolerance develops within 72 hours; arrhythmogenic risks .
Phosphodiesterase Inhibitors (e.g., Milrinone)
- Mechanism : Inhibits PDE3, prolonging cAMP activity.
- Advantages : Effective in pulmonary hypertension.
- Limitations : Increases mortality in long-term use; requires IV administration.
Table 2: Functional Efficacy in Heart Failure
| Compound | Inotropic Effect | Chronotropic Effect | Renal Safety | Long-Term Survival Benefit |
|---|---|---|---|---|
| 16-Isovalerylgitoxin | +++ | + | Moderate | Limited data |
| Digoxin | ++ | ++ | Low | Neutral |
| Dobutamine | ++++ | ++++ | High | No |
| Milrinone | +++ | ++ | High | No |
Research Findings and Clinical Implications
- Efficacy in Renal Impairment : 16-Isovalerylgitoxin’s partial renal excretion (40–50%) may reduce toxicity risks compared to digoxin, as shown in a 2023 pharmacokinetic study .
- Dose-Response Relationship : A 2024 trial demonstrated linear correlation between serum concentration (1.0–1.5 ng/mL) and improved ejection fraction, with fewer neurohormonal side effects than digitoxin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
